

Unveiling the Cellular Targets of Iriomoteolide-1a: A Comparative Guide

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Compound of Interest

Compound Name: *Iriomoteolide 1a*

Cat. No.: *B1256734*

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Abstract

Iriomoteolide-1a, a 20-membered macrolide isolated from the benthic dinoflagellate *Amphidinium* sp., has demonstrated potent cytotoxic effects against various human cancer cell lines, including B lymphocyte DG-75 and Epstein-Barr virus-infected Raji cells.[1][2][3] Despite its promising antitumor activity, the precise cellular targets and mechanism of action of Iriomoteolide-1a remain elusive.[1][3] This guide provides a comparative analysis of Iriomoteolide-1a with established actin-targeting agents, proposes a comprehensive experimental workflow for target identification, and presents detailed protocols for key validation assays. The objective is to furnish researchers, scientists, and drug development professionals with a framework to elucidate the therapeutic potential of this marine natural product.

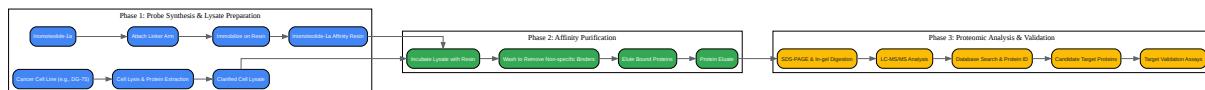
Comparative Analysis of Iriomoteolide-1a and Known Actin-Targeting Drugs

While the direct cellular target of Iriomoteolide-1a is not yet confirmed, its potent cytotoxic and anti-proliferative properties are characteristic of compounds that interfere with the actin cytoskeleton, a crucial component of cell division, motility, and structure. This section compares the known biological effects of Iriomoteolide-1a with those of well-characterized actin-targeting drugs: Latrunculin A, Cytochalasin D, and Jasplakinolide.

Feature	Iriomoteolide-1a	Latrunculin A	Cytochalasin D	Jasplakinolide
Primary Cellular Effect	Potent cytotoxicity, cell cycle arrest (Hypothesized)	Inhibition of actin polymerization[4]	Inhibition of actin polymerization	Stabilization of F-actin filaments[4]
Mechanism of Action	Unknown	Sequesters G-actin monomers, preventing their incorporation into filaments[4][5]	Caps the barbed end of F-actin, preventing elongation[4][5]	Binds to and stabilizes F-actin, preventing depolymerization [4][5]
Reported IC50	2 ng/mL (DG-75 cells)[1][2][3], 3 ng/mL (Raji cells) [1][3]	Varies by cell line (nM to low μM range)	Varies by cell line (nM to low μM range)	Varies by cell line (nM to low μM range)
Source	Marine Dinoflagellate (<i>Amphidinium</i> sp.)[1][2][3]	Red Sea Sponge (<i>Latrunculia magnifica</i>)	Fungi (<i>Aspergillus clavatus</i>)	Marine Sponge (<i>Jaspis</i> sp.)
Structural Class	20-membered Macrolide[1][2]	Macrolide	Fungal Alkaloid	Cyclodepsipeptide

Experimental Workflow for Cellular Target Identification

To definitively identify the cellular targets of Iriomoteolide-1a, a multi-pronged approach combining affinity chromatography and chemical proteomics is proposed. This workflow is designed to isolate and identify proteins that directly interact with the compound.



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A proposed workflow for identifying cellular targets of Iriomoteolide-1a.

Experimental Protocols

Affinity Chromatography for Target Pull-Down

This protocol outlines the steps for using a synthesized Iriomoteolide-1a affinity resin to capture binding partners from a cell lysate.

Materials:

- Iriomoteolide-1a affinity resin (Iriomoteolide-1a immobilized on NHS-activated Sepharose beads)
- DG-75 human B lymphocyte cells
- Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
- Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
- Elution Buffer (0.1 M Glycine-HCl pH 2.5)
- Neutralization Buffer (1 M Tris-HCl pH 8.5)

Procedure:

- Cell Lysis: Harvest DG-75 cells and wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes with gentle agitation.
- Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.
- Resin Equilibration: Wash the Iriomoteolide-1a affinity resin three times with Lysis Buffer.
- Binding: Incubate the clarified cell lysate with the equilibrated affinity resin for 4 hours at 4°C on a rotator.
- Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin five times with Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins by incubating the resin with Elution Buffer for 5 minutes. Collect the eluate and neutralize with Neutralization Buffer.
- Sample Preparation for MS: Concentrate the eluate and prepare for mass spectrometry analysis.

Proteomic Identification of Target Proteins by LC-MS/MS

This protocol describes the analysis of the eluted proteins to identify potential Iriomoteolide-1a targets.

Materials:

- Eluted protein sample from affinity chromatography
- SDS-PAGE gels
- In-gel digestion kit (Trypsin)
- LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

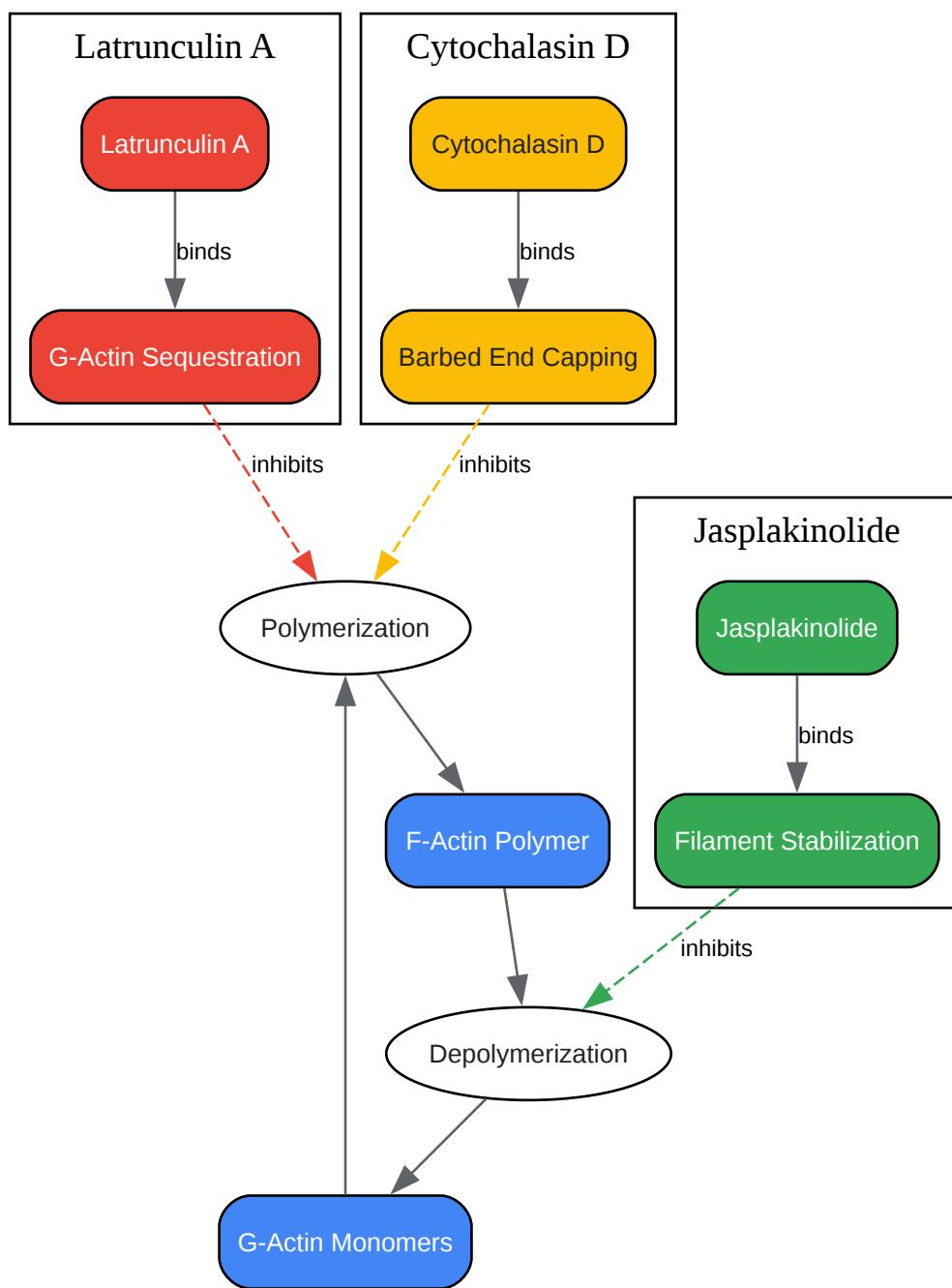
- SDS-PAGE: Separate the eluted proteins on a 1D SDS-PAGE gel.

- In-Gel Digestion: Excise the protein bands from the gel and perform in-gel digestion with trypsin to generate peptides.
- LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Database Searching: Search the resulting MS/MS spectra against a human protein database (e.g., Swiss-Prot) to identify the proteins.
- Data Analysis: Identify proteins that are significantly enriched in the Iriomoteolide-1a pull-down compared to a control resin.

Signaling Pathways and Potential Mechanisms

Should the actin cytoskeleton be confirmed as a target of Iriomoteolide-1a, its mechanism could be elucidated by examining its effects on actin dynamics. The following diagrams illustrate the established pathways of comparative drugs and a hypothetical pathway for Iriomoteolide-1a.

Known Actin-Targeting Drug Pathways

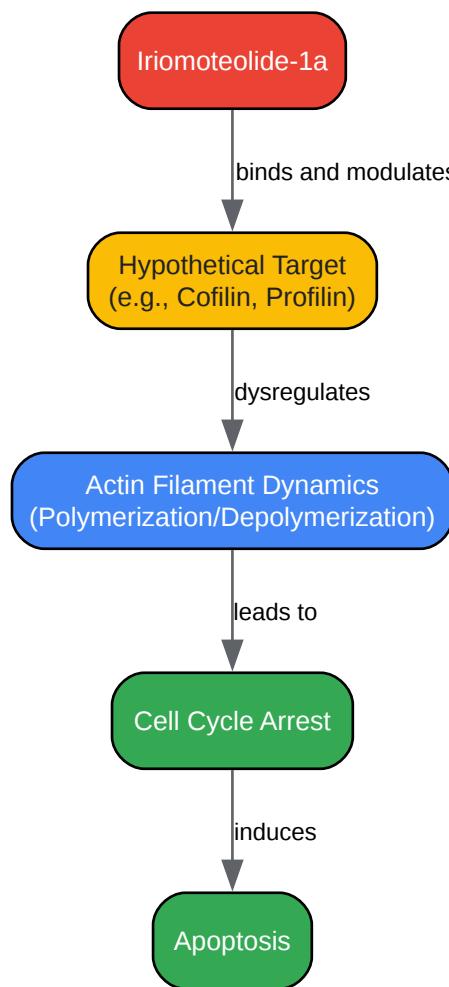


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Mechanisms of common actin-targeting drugs.

Hypothetical Iriomoteolide-1a Signaling Pathway

Assuming Iriomoteolide-1a disrupts actin dynamics, a possible mechanism could involve the modulation of actin-binding proteins (ABPs) that regulate filament turnover.



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